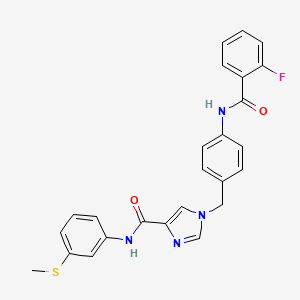

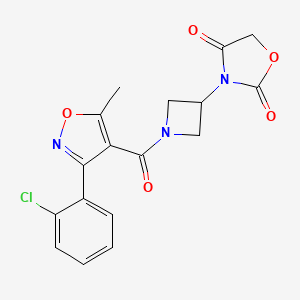

![molecular formula C11H15ClN2O B2542670 N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide;hydrochloride CAS No. 2551116-96-0](/img/structure/B2542670.png)

N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide; hydrochloride is a cyclopropane derivative that is of interest due to its potential biological activities. Cyclopropane-containing compounds are known for their biological relevance and have been studied for various pharmacological properties, including as NMDA receptor antagonists and antiproliferative agents against cancer cell lines .

Synthesis Analysis

The synthesis of cyclopropane derivatives often involves strategies to overcome the steric repulsion between adjacent substituents on the cyclopropane ring. For instance, the enantioselective synthesis of 1-phenyl-2-(1-aminoalkyl)-N,N-diethylcyclopropanecarboxamides, which are potent NMDA receptor antagonists, was achieved by reacting (R)-epichlorohydrin with phenylacetonitrile followed by a series of reactions including nucleophilic addition and hydride reduction . Similarly, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, a compound with antiproliferative activity, was performed by condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by the presence of a three-membered ring, which imposes conformational constraints on the substituents. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a related cyclohexane derivative, shows that the cyclohexane ring adopts a chair conformation, and the molecular conformation is stabilized by an intramolecular hydrogen bond . The crystal structure of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide was also determined, providing insights into the conformational preferences of the cyclopropane ring and its substituents .

Chemical Reactions Analysis

Cyclopropane derivatives can undergo various chemical reactions due to the strained nature of the cyclopropane ring and the presence of functional groups. The synthesis of these compounds often involves reactions such as nucleophilic addition to aldehydes, condensation reactions, and cyclization processes . The reactivity of these compounds can be further explored to develop new derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The steric repulsion between substituents on the cyclopropane ring can affect the compound's reactivity and physical state. The crystallographic studies provide detailed information about the bond lengths, bond angles, and conformational aspects of these molecules . Additionally, spectroscopic methods such as IR and NMR spectroscopy are used to characterize the compounds and confirm their structures .

Applications De Recherche Scientifique

Potential Antidepressant Properties

Research has identified a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, including N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride, evaluated as potential antidepressants. These compounds have shown significant activity in animal models designed to identify antidepressant potential, with some derivatives displaying more activity than established medications like imipramine and desipramine. Notably, midalcipran, a closely related compound, was highlighted for its promising pharmacological profile, leading to further clinical evaluation (B. Bonnaud, H. Cousse, G. Mouzin, M. Briley, A. Stenger, F. Fauran, J. Couzinier, 1987).

Larvicidal Activity

Another study focused on the synthesis of carboxamide derivatives related to permethrin acid, demonstrating their evaluation against mosquito larvae. These studies provide valuable insights into the potential use of cyclopropanecarboxamide derivatives in developing new larvicidal agents, highlighting the broader applicability of these compounds in pest control (W. Taylor, T. Hall, D. Vedres, 1998).

NMDA Receptor Antagonists

N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride and its derivatives have also been investigated for their potential as NMDA receptor antagonists. This research is particularly relevant to the development of new therapeutic strategies for conditions mediated by NMDA receptor activity, such as certain neurological disorders. These compounds exhibit binding affinity for the receptor and protect mice from NMDA-induced lethality, offering a new prototype for NMDA receptor antagonist design (S. Shuto, H. Takada, D. Mochizuki, R. Tsujita, Y. Hase, S. Ono, N. Shibuya, A. Matsuda, 1995).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . The precautionary statements include: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and it is represented by the GHS07 pictogram .

Propriétés

IUPAC Name |

N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c12-7-8-2-1-3-10(6-8)13-11(14)9-4-5-9;/h1-3,6,9H,4-5,7,12H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARQBOPVWURCNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=CC(=C2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

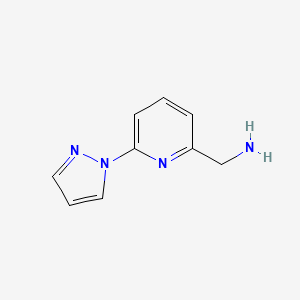

![N-(2,6-dimethylphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2542588.png)

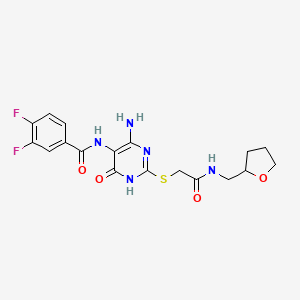

![8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride](/img/structure/B2542591.png)

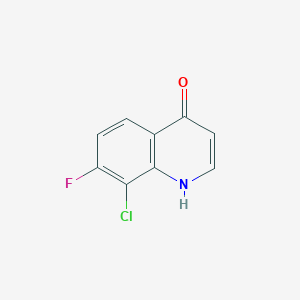

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-N-(1H-pyrrol-1-yl)amine](/img/structure/B2542594.png)

![(2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2542598.png)

![Ethyl 2-[2-(3,5-dinitrobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2542600.png)

![3-(3,5-Dimethylisoxazol-4-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)propan-1-one](/img/structure/B2542602.png)

![2,8,10-Trimethyl-4-(4-(p-tolyl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2542608.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-{[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2542609.png)